molecular formula C18H22N2O5S B3018804 methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 1448070-92-5

methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B3018804
CAS No.: 1448070-92-5
M. Wt: 378.44
InChI Key: RFCXICUCPMHJAU-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a carbamate group, a sulfamoyl group, and a methoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminophenyl carbamate with 2-methoxy-2-(o-tolyl)ethylamine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or methoxy group, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate include:

  • Methyl (4-(N-(2-methoxy-2-(p-tolyl)ethyl)sulfamoyl)phenyl)carbamate
  • Ethyl (4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-(2-ethoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

methyl N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13-6-4-5-7-16(13)17(24-2)12-19-26(22,23)15-10-8-14(9-11-15)20-18(21)25-3/h4-11,17,19H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCXICUCPMHJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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